(3S,4R)-tert-Butyl 3-amino-4-(4-bromophenyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (3S,4R)-3-amino-4-(4-bromophenyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, an amino group, and a bromophenyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S,4R)-3-amino-4-(4-bromophenyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the pyrrolidine ring.
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps.
Final Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of tert-Butyl (3S,4R)-3-amino-4-(4-bromophenyl)pyrrolidine-1-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S,4R)-3-amino-4-(4-bromophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different substituents on the phenyl ring.
Scientific Research Applications
tert-Butyl (3S,4R)-3-amino-4-(4-bromophenyl)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly in the development of inhibitors for specific enzymes or receptors.
Organic Synthesis:
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.
Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (3S,4R)-3-amino-4-(4-bromophenyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
tert-Butyl (3S,4R)-3-amino-4-(4-chlorophenyl)pyrrolidine-1-carboxylate: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
Uniqueness
tert-Butyl (3S,4R)-3-amino-4-(4-bromophenyl)pyrrolidine-1-carboxylate is unique due to the presence of the bromophenyl group, which imparts distinct reactivity and potential for specific interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H21BrN2O2 |
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Molecular Weight |
341.24 g/mol |
IUPAC Name |
tert-butyl (3S,4R)-3-amino-4-(4-bromophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-12(13(17)9-18)10-4-6-11(16)7-5-10/h4-7,12-13H,8-9,17H2,1-3H3/t12-,13+/m0/s1 |
InChI Key |
CHPUUHNJYJZIEX-QWHCGFSZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)N)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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